Ethyl 2-{[(4-fluoro-1-naphthyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-(4-FLUORONAPHTHALENE-1-SULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of fluoronaphthalene, sulfonamide, and benzothiophene moieties
Preparation Methods
The synthesis of ETHYL 2-(4-FLUORONAPHTHALENE-1-SULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4-fluoronaphthalene-1-sulfonyl chloride and ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
Reaction Conditions: The reaction typically involves the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
ETHYL 2-(4-FLUORONAPHTHALENE-1-SULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, using reagents such as sodium hydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-(4-FLUORONAPHTHALENE-1-SULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-FLUORONAPHTHALENE-1-SULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in disease pathways.
Pathways: It can modulate signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
ETHYL 2-(4-FLUORONAPHTHALENE-1-SULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
Similar Compounds: Other sulfonamide derivatives and benzothiophene compounds.
Uniqueness: Its unique combination of functional groups provides distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20FNO4S2 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
ethyl 2-[(4-fluoronaphthalen-1-yl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H20FNO4S2/c1-2-27-21(24)19-15-9-5-6-10-17(15)28-20(19)23-29(25,26)18-12-11-16(22)13-7-3-4-8-14(13)18/h3-4,7-8,11-12,23H,2,5-6,9-10H2,1H3 |
InChI Key |
VATYWSSBHYTSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=CC=C(C4=CC=CC=C43)F |
Origin of Product |
United States |
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